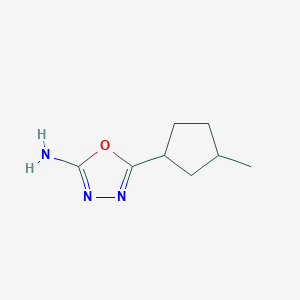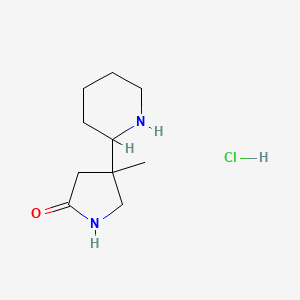
4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C10H18N2O·HCl It is a derivative of pyrrolidin-2-one, a five-membered lactam ring, and piperidine, a six-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one hydrochloride typically involves the cyclization of suitable precursors. One common method involves the reaction of N-substituted piperidines with appropriate reagents to form the pyrrolidin-2-one ring. For instance, the selective synthesis of pyrrolidin-2-ones can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as amination, cyclization, and purification. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A closely related compound with a similar core structure but lacking the piperidine moiety.
Piperidine derivatives: Compounds such as 1-(2-piperidin-4-ylethyl)pyrrolidin-2-one share structural similarities and may exhibit comparable properties.
Uniqueness
4-Methyl-4-(piperidin-2-yl)pyrrolidin-2-one hydrochloride is unique due to the combination of the pyrrolidin-2-one and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H19ClN2O |
|---|---|
Molecular Weight |
218.72 g/mol |
IUPAC Name |
4-methyl-4-piperidin-2-ylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H18N2O.ClH/c1-10(6-9(13)12-7-10)8-4-2-3-5-11-8;/h8,11H,2-7H2,1H3,(H,12,13);1H |
InChI Key |
OEYYNMGSNPFXLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC1)C2CCCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine dihydrochloride](/img/structure/B13226313.png)
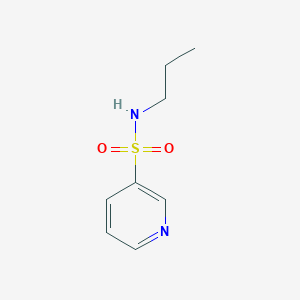
![5-[(1H-Imidazol-4-yl)methyl]-3-(oxan-4-yl)-1,2,4-oxadiazole](/img/structure/B13226317.png)
![Benzyl 3-(aminomethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13226323.png)
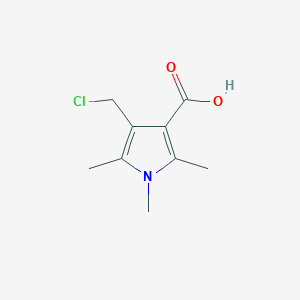
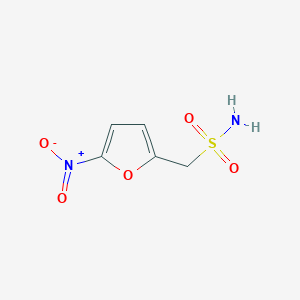
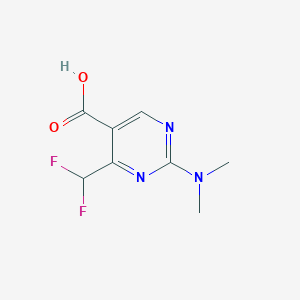
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid](/img/structure/B13226348.png)
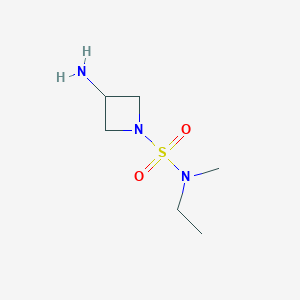
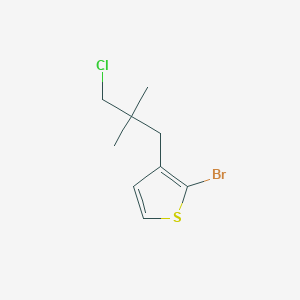
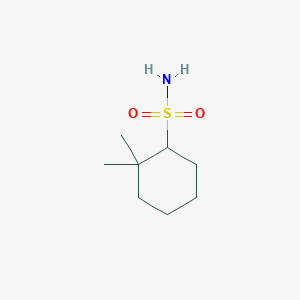
![4-{[4-(Methylsulfanyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13226384.png)
![7-Methanesulfonyl-7-azabicyclo[4.1.0]heptane](/img/structure/B13226390.png)
